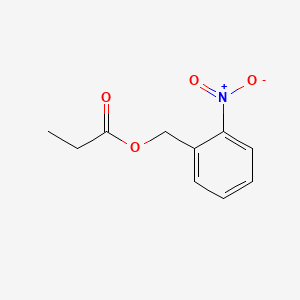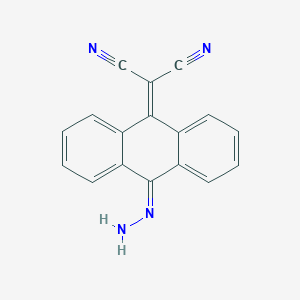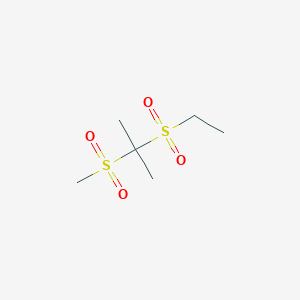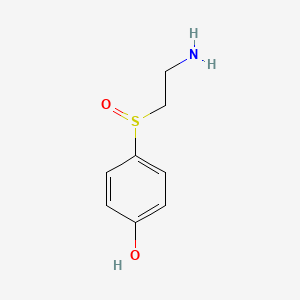![molecular formula C25H32O6 B14274002 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate CAS No. 141109-07-1](/img/structure/B14274002.png)
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C24H30O5. It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety. This compound is known for its applications in various fields, including materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol.
Reduction: 4-(Decyloxy)phenyl 4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystal polymers and elastomers, which have applications in display technologies and smart materials.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate depends on its application. In the context of liquid crystal polymers, the compound aligns itself in a specific orientation under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. In drug delivery, the ester bond can be hydrolyzed in the body to release the active drug, ensuring targeted delivery and controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Decyloxy)benzoic acid: Similar in structure but lacks the ester linkage.
4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the ester linkage.
4-(2-Ethoxypropoxy)phenyl 4-(decyloxy)benzoate: Similar ester structure but with different alkoxy groups.
Uniqueness
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
141109-07-1 |
|---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(4-decoxyphenyl) 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C25H32O6/c1-3-4-5-6-7-8-9-10-19-29-21-15-17-22(18-16-21)30-24(26)20-11-13-23(14-12-20)31-25(27)28-2/h11-18H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
GDMVNGWYEYYRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)


![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)





